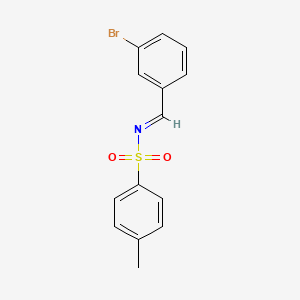
(2r)-2-Amino-3-methyl-N-(1-phenylpropyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Amino-3-methyl-N-(1-phenylpropyl)butanamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring an amino group, a methyl group, and a phenylpropyl group, makes it an interesting subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-methyl-N-(1-phenylpropyl)butanamide can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. This reaction typically occurs in the presence of a base such as potassium carbonate and an organic solvent like dichloromethane . Another method involves the reductive amination of ketones with amines, using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using environmentally friendly and cost-effective methods. One such method includes the use of water as a solvent and mild reaction conditions to minimize environmental impact . This approach not only reduces the use of hazardous chemicals but also ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-Amino-3-methyl-N-(1-phenylpropyl)butanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, alcohols, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2R)-2-Amino-3-methyl-N-(1-phenylpropyl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of (2R)-2-Amino-3-methyl-N-(1-phenylpropyl)butanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways such as the MAPK and Akt pathways . These interactions can result in various biological effects, including anti-cancer and neuroprotective activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-1-Phenyl-N-propyl-2-pentanamine: Shares a similar phenylpropyl group but differs in the position of the amino group.
Phenethylamine derivatives: These compounds have a similar phenyl group but differ in the length and substitution of the carbon chain.
Pyrrolidine derivatives: These compounds feature a nitrogen-containing ring structure and exhibit similar biological activities.
Uniqueness
(2R)-2-Amino-3-methyl-N-(1-phenylpropyl)butanamide stands out due to its unique combination of functional groups and chiral center, which contribute to its distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H22N2O |
|---|---|
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
(2R)-2-amino-3-methyl-N-(1-phenylpropyl)butanamide |
InChI |
InChI=1S/C14H22N2O/c1-4-12(11-8-6-5-7-9-11)16-14(17)13(15)10(2)3/h5-10,12-13H,4,15H2,1-3H3,(H,16,17)/t12?,13-/m1/s1 |
Clé InChI |
SJKGDKJVMHLPIT-ZGTCLIOFSA-N |
SMILES isomérique |
CCC(C1=CC=CC=C1)NC(=O)[C@@H](C(C)C)N |
SMILES canonique |
CCC(C1=CC=CC=C1)NC(=O)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylicacid](/img/structure/B15328648.png)




![7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B15328669.png)

![3-Chloro-6-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15328688.png)
![Methyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B15328689.png)



